molecular formula C12H15FO2 B1400964 1-(4-Fluoro-2-isobutoxyphenyl)ethanone CAS No. 1341880-01-0

1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Cat. No.: B1400964
CAS No.: 1341880-01-0
M. Wt: 210.24 g/mol
InChI Key: CBQMSSOMLGQJTL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15FO2 It is characterized by the presence of a fluoro group and an isobutoxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone typically involves the reaction of 4-fluoro-2-isobutoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluoro-2-isobutoxybenzene+Ethanoyl chlorideAlCl3This compound\text{4-Fluoro-2-isobutoxybenzene} + \text{Ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 4-Fluoro-2-isobutoxybenzene+Ethanoyl chlorideAlCl3​​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: 1-(4-Fluoro-2-isobutoxyphenyl)acetic acid.

    Reduction: 1-(4-Fluoro-2-isobutoxyphenyl)ethanol.

    Substitution: 1-(4-Methoxy-2-isobutoxyphenyl)ethanone.

Scientific Research Applications

1-(4-Fluoro-2-isobutoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The isobutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)ethanone
  • 1-(4-Isobutoxyphenyl)ethanone
  • 1-(4-Methoxyphenyl)ethanone

Comparison: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is unique due to the presence of both a fluoro and an isobutoxy group on the phenyl ring. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds. For example, the fluoro group can enhance binding affinity to certain enzymes, while the isobutoxy group can improve solubility and bioavailability.

Properties

IUPAC Name

1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMSSOMLGQJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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